molecular formula C17H12N2O3S B2607154 (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide CAS No. 1321999-89-6

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide

Cat. No. B2607154
M. Wt: 324.35
InChI Key: BJNGRNWMRKLDPH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound belongs to the class of organic compounds known as benzothiazoles and is synthesized through a specific method.

Scientific Research Applications

Application in Anticonvulsant Activity

Specific Scientific Field

Pharmacology and Neurology

Summary of the Application

This compound has been synthesized and evaluated for its potential as an anti-seizure agent .

Methods of Application or Experimental Procedures

The compound was synthesized by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C . The synthesized compounds were then screened for preliminary anticonvulsant activity using MES and sc PTZ tests .

Results or Outcomes

The compound was found effective in both preclinical seizure models with significant therapeutic/toxicity profile (ED 50 = 34.7 mg/kg, MES test; ED 50 = 37.9 mg/kg, sc PTZ test; TD 50 = 308.7 mg/kg) .

Application in Anticancer Activity

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary of the Application

The compound has been synthesized and evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The synthesized compounds were then evaluated for their anticancer activity against various cancer cell lines .

Results or Outcomes

The compound showed potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Application in Anti-inflammatory Activity

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

This compound has been synthesized and evaluated for its potential as an anti-inflammatory agent .

Methods of Application or Experimental Procedures

The compound was synthesized by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C . The synthesized compounds were then screened for preliminary anti-inflammatory activity .

Results or Outcomes

The compound was found effective in reducing the pain and fever resulting from numerous inflammatory disorders .

Application in Antitumor Activity

Summary of the Application

The compound has been synthesized and evaluated for its antitumor activity against various cancer cell lines .

Methods of Application or Experimental Procedures

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The synthesized compounds were then evaluated for their antitumor activity against various cancer cell lines .

Results or Outcomes

Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Application in Anti-inflammatory Activity

Methods of Application or Experimental Procedures

The compound was synthesized by reacting sesamol (1), aromatic aldehydes 2(a–i), and 2-aminopropene-1,1,3-tricarbonitrile (3) in the presence of triethylamine at 100 °C . The synthesized compounds were then screened for preliminary anti-inflammatory activity .

properties

IUPAC Name

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-9H,10H2,(H,18,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGRNWMRKLDPH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide

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